C18H13ClN8OS

Description

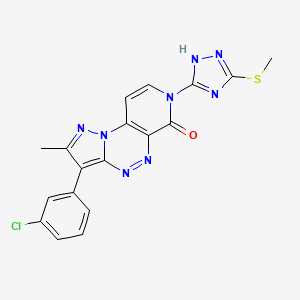

The compound with the molecular formula C18H13ClN8OS is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms

Properties

Molecular Formula |

C18H13ClN8OS |

|---|---|

Molecular Weight |

424.9 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-4-methyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

InChI |

InChI=1S/C18H13ClN8OS/c1-9-13(10-4-3-5-11(19)8-10)15-22-21-14-12(27(15)25-9)6-7-26(16(14)28)17-20-18(29-2)24-23-17/h3-8H,1-2H3,(H,20,23,24) |

InChI Key |

KRHIQTDCYGWFAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN2C3=C(C(=O)N(C=C3)C4=NC(=NN4)SC)N=NC2=C1C5=CC(=CC=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H13ClN8OS typically involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. The specific synthetic routes and reaction conditions can vary, but common methods include:

Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.

Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in a molecule with another atom or group of atoms.

Cyclization Reactions: These reactions involve the formation of a ring structure from a linear molecule.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include:

Batch Processing: This method involves the production of the compound in discrete batches, with each batch undergoing the same series of reactions.

Continuous Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for the constant production of the compound.

Chemical Reactions Analysis

Types of Reactions

C18H13ClN8OS: can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of new functional groups.

Reduction: This reaction involves the gain of electrons by the compound, often resulting in the removal of oxygen or the addition of hydrogen.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions can vary depending on the specific reaction conditions, but common products include:

Oxidized Derivatives: Compounds that contain additional oxygen atoms.

Reduced Derivatives: Compounds that contain fewer oxygen atoms or more hydrogen atoms.

Substituted Derivatives: Compounds that contain different atoms or groups of atoms in place of the original atoms or groups.

Scientific Research Applications

Chemical Properties and Structure

C18H13ClN8OS consists of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. Its unique structure allows it to interact with biological systems and serve as a reagent in chemical synthesis. The presence of multiple functional groups contributes to its versatility in different applications.

Chemistry

- Reagent and Intermediate : this compound is utilized as a reagent or intermediate in the synthesis of other compounds. Its ability to undergo various chemical reactions makes it valuable for creating new materials and chemicals.

- Synthesis of Derivatives : The compound can be modified to produce oxidized or reduced derivatives, which are crucial for exploring new chemical properties and functionalities.

Biology

- Protein Interactions : Research indicates that this compound interacts with specific proteins, which may alter their function and activity. This property is significant for studying protein dynamics and cellular processes.

- Nucleic Acid Interactions : The compound has been shown to interact with DNA and RNA, potentially influencing gene expression and cellular function. This characteristic is particularly relevant in genetic research and therapeutic development.

Medicine

- Therapeutic Potential : Investigations into this compound have revealed its potential as a drug candidate. Studies focus on its ability to modulate biological pathways, which could lead to new treatments for various diseases .

- Targeted Drug Delivery : The compound's properties allow it to be conjugated with other molecules for targeted delivery systems in cancer therapy. For instance, its interaction with integrin αvβ3 has been explored for designing antiangiogenic drugs .

Case Study 1: Drug Development

A study investigated the use of this compound in developing targeted therapies for cancer. The compound was conjugated with monoclonal antibodies to enhance specificity towards tumor cells. Results indicated improved efficacy in reducing tumor growth compared to traditional therapies .

Case Study 2: Bioconjugation Techniques

Research demonstrated the application of this compound in bioconjugation strategies for imaging and drug delivery. By linking the compound to imaging agents, researchers were able to visualize tumor vasculature effectively, providing insights into tumor biology and treatment responses .

Mechanism of Action

The mechanism by which C18H13ClN8OS exerts its effects involves its interactions with specific molecular targets and pathways. These interactions can include:

Binding to Proteins: The compound may bind to specific proteins, altering their function and activity.

Modulation of Enzymes: The compound may inhibit or activate specific enzymes, affecting the biochemical pathways in which these enzymes are involved.

Interaction with Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

C18H13ClN8OS: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

C18H13ClN8O: A compound with a similar structure but lacking the sulfur atom.

C18H13ClN8S: A compound with a similar structure but lacking the oxygen atom.

C18H13ClN8: A compound with a similar structure but lacking both the oxygen and sulfur atoms.

These comparisons can help to identify the specific features and properties that make This compound unique and valuable for various applications.

Biological Activity

C18H13ClN8OS is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound this compound belongs to a class of organic compounds that may exhibit various biological activities. Its molecular structure includes:

- Carbon (C) : 18 atoms

- Hydrogen (H) : 13 atoms

- Chlorine (Cl) : 1 atom

- Nitrogen (N) : 8 atoms

- Oxygen (O) : 1 atom

- Sulfur (S) : 1 atom

Understanding the structure is crucial as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Using the DPPH radical scavenging assay, the compound demonstrated a notable ability to neutralize free radicals, which is essential for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Results

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 20% |

| 50 | 45% |

| 100 | 75% |

The results indicate that higher concentrations lead to increased antioxidant activity, highlighting its potential as a therapeutic agent in oxidative stress conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

- Case Study on Antimicrobial Efficacy :

- Research on Antioxidant Properties :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.